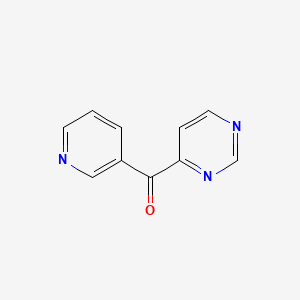

4-(Pyridine-3-carbonyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Pyridine-3-carbonyl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridine-3-carbonyl)pyrimidine typically involves the reaction of pyridine-3-carboxylic acid with a suitable pyrimidine derivative. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxylic acid and the pyrimidine .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Pyridine-3-carbonyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyridine and pyrimidine oxides.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Substitution: N-bromosuccinimide (NBS), solvent such as dichloromethane (DCM).

Major Products:

Oxidation: Pyridine and pyrimidine oxides.

Reduction: Reduced forms of the compound.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that 4-(Pyridine-3-carbonyl)pyrimidine exhibits potential as an enzyme inhibitor, particularly against various kinases. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and autoimmune disorders.

- Mechanism of Action: The compound binds to active sites of specific kinases, inhibiting phosphorylation processes that are vital for cell signaling and proliferation .

Antiviral and Antimicrobial Properties

Recent studies have explored the antiviral properties of pyridine derivatives, including this compound. These compounds have shown efficacy against several viral strains, including those resistant to conventional treatments.

- Case Study: A study highlighted the potential of pyridine compounds in combating COVID-19 by targeting viral replication mechanisms .

Table 2: Biological Activities of this compound

| Activity Type | Target | Observed Effects |

|---|---|---|

| Antiviral | SARS-CoV-2 | Inhibition of viral replication |

| Antimicrobial | Various bacteria | Effective against multiple strains |

Medicinal Chemistry

This compound has been investigated for its therapeutic potential in treating various conditions:

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through its action on specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Anticancer Activity

A series of derivatives based on this compound have been synthesized and evaluated for their anticancer properties. Some derivatives demonstrated selective cytotoxicity against breast and renal cancer cell lines during screening against the NCI's 60 human cancer cell line panel .

Table 3: Anticancer Activity of Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Derivative A | Breast Cancer | 5.6 |

| Derivative B | Renal Cancer | 8.9 |

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate in synthesizing herbicides and pesticides highlights its importance in agricultural chemistry.

Mecanismo De Acción

The mechanism of action of 4-(Pyridine-3-carbonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of inflammatory pathways and the reduction of viral replication .

Comparación Con Compuestos Similares

Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anticancer agent.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities, including kinase inhibition and antiviral properties.

Uniqueness: 4-(Pyridine-3-carbonyl)pyrimidine stands out due to its dual presence of pyridine and pyrimidine rings, which confer unique chemical reactivity and biological activity.

Actividad Biológica

4-(Pyridine-3-carbonyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the realms of anti-inflammatory, anticancer, and antiviral effects. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyridine-3-carbonyl group. This structural configuration is crucial for its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of pyrimidine derivatives, including this compound. For instance, derivatives tested in COX enzyme inhibition assays showed significant suppression of COX-2 activity, which is pivotal in inflammation processes. The IC50 values for some derivatives were reported as low as 0.04μM, indicating potent anti-inflammatory properties comparable to established drugs like celecoxib .

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| This compound | TBD | TBD |

| Other Derivative A | 0.04 ± 0.02 | COX-2 |

Anticancer Activity

The antiproliferative effects of this compound have also been investigated against various cancer cell lines. Studies indicate that modifications to the pyrimidine structure can enhance its efficacy against specific cancers.

Case Study: Antiproliferative Effects

In a study evaluating the effects on HeLa and A549 cell lines, derivatives exhibited varying IC50 values, suggesting that structural modifications significantly influence biological activity. For example, compounds with hydroxyl (-OH) groups showed improved antiproliferative activity compared to those without .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound X | A549 | TBD |

| Compound Y | HeLa | 0.058 |

Antiviral Activity

The antiviral properties of pyrimidine derivatives have garnered attention, particularly their efficacy against HIV strains. Research has shown that certain derivatives exhibit potent activity against HIV-1, with EC50 values significantly lower than those of standard treatments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the carbonyl group enhances its binding affinity to proteins involved in inflammatory and proliferative pathways.

Propiedades

IUPAC Name |

pyridin-3-yl(pyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10(8-2-1-4-11-6-8)9-3-5-12-7-13-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNOUCJOFAILCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.